(5-Fluoro-2,3-dihidro-1-benzofuran-2-il)metilamina CAS No. 1521849-73-9"

>

(5-Fluoro-2,3-dihidro-1-benzofuran-2-il)metilamina CAS No. 1521849-73-9"

>

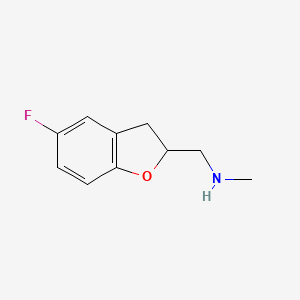

(5-Fluoro-2,3-dihidro-1-benzofuran-2-il)metilamina

Descripción general

Descripción

This compound, also known as 5-DBFPV, is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .

Synthesis Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones .Molecular Structure Analysis

The molecular weight of this compound is 138.14 . The structure of benzofuran derivatives is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran and its derivatives have shown significant antimicrobial activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de benzofurano se han estudiado ampliamente por sus posibles propiedades anticancerígenas. La relación estructura-actividad (SAR) de estos compuestos revela que pueden ser efectivos contra diversas líneas celulares cancerosas. Por ejemplo, ciertos derivados de benzofurano han demostrado efectos inhibitorios significativos en las células de cáncer de mama humano (MCF-7) a través de ensayos MTT . La capacidad de diseñar derivados de benzofurano con actividad anticancerígena mejorada es un área de investigación prometedora, lo que podría conducir a nuevas terapias contra el cáncer.

Agentes Antimicrobianos

Las propiedades antimicrobianas de los compuestos de benzofurano están bien documentadas. Se ha demostrado que poseen fuertes actividades antibacterianas y antifúngicas, lo que los convierte en valiosos para el desarrollo de nuevos agentes antimicrobianos. La síntesis de derivados de benzofurano a menudo implica estrategias como la eterificación de una sola olla y la ciclización deshidratante, que son cruciales para crear compuestos con alta eficacia antimicrobiana .

Diseño de Medicamentos y Química Medicinal

La versátil estructura química del benzofurano permite la síntesis de una variedad de derivados con posibles aplicaciones medicinales. Los químicos medicinales utilizan el andamiaje de benzofurano para diseñar nuevos fármacos con mayor eficacia y menos efectos secundarios. Los estudios de SAR de los derivados de benzofurano guían el diseño de compuestos con las actividades biológicas deseadas .

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they interact with multiple targets .

Biochemical Pathways

Benzofuran derivatives have been shown to exhibit a broad range of biological activities, indicating that they likely interact with and influence multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they have multiple effects at the molecular and cellular levels .

Safety and Hazards

Direcciones Futuras

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Análisis Bioquímico

Biochemical Properties

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are involved in inflammatory pathways . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as STAT-3 and NF-kB, modulating their activity and impacting cellular responses .

Cellular Effects

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anticancer activity by inhibiting cell growth and inducing apoptosis in cancer cells . This compound may also affect gene expression by modulating transcription factors and signaling molecules, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to enzymes like COX-2 and 5-LO, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it may interact with transcription factors such as STAT-3 and NF-kB, modulating their activity and influencing gene expression . These interactions contribute to the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine may change over time due to factors such as stability and degradation. Studies have shown that benzofuran derivatives can exhibit long-term effects on cellular function, including sustained inhibition of cell growth and induction of apoptosis in cancer cells . The stability of this compound in vitro and in vivo is crucial for its effectiveness, and any degradation products may also influence its biological activity .

Dosage Effects in Animal Models

The effects of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to normal cells and tissues . Understanding the dosage-dependent effects is essential for optimizing its therapeutic potential and minimizing toxicity.

Metabolic Pathways

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Benzofuran derivatives are known to undergo metabolic transformations, including oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body . Understanding the metabolic pathways is crucial for predicting its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins can influence its localization and accumulation in different tissues, affecting its overall pharmacological activity .

Subcellular Localization

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization can influence its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

1-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-4,9,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUABDXJCCYBSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467175.png)

![[1-(Cyclopentylmethyl)azetidin-3-yl]methanol](/img/structure/B1467179.png)

![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)

![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)

![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)

![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)

![4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467197.png)